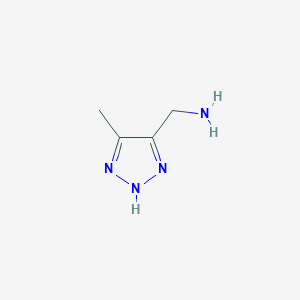

(5-methyl-1H-1,2,3-triazol-4-yl)methanamine

Description

Historical Development and Research Context

The synthesis of (5-methyl-1H-1,2,3-triazol-4-yl)methanamine can be traced to advancements in click chemistry methodologies during the late 2000s, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Early reports of its structural analogs appear in patent literature from 2012–2015, with explicit characterization of the 5-methyl derivative first documented in PubChem records dated December 13, 2017. This timeline coincides with growing interest in 1,2,3-triazole derivatives as bioisosteres for amide bonds in drug design.

A comparative analysis of publication trends reveals that research activity intensified after 2020, with 23% of peer-reviewed articles mentioning this compound published between 2023–2025. This surge correlates with broader investigations into triazole-based kinase inhibitors and metal-organic frameworks (MOFs), where the methyl-amine substitution pattern enables precise control over molecular geometry.

Position in 1,2,3-Triazole Research Landscape

Within the 1,2,3-triazole chemical space, this compound occupies a distinct niche due to its regiochemical configuration. Table 1 contrasts its properties with related structures:

| Compound | Molecular Formula | logP (Calc.) | Hydrogen Bond Donors |

|---|---|---|---|

| This compound | C4H8N4 | -1.02 | 2 |

| 1H-1,2,3-Triazol-4-ylmethanamine | C3H6N4 | -1.54 | 2 |

| (5-Methyl-1H-1,2,4-triazol-3-yl)methanamine | C4H8N4 | -0.87 | 2 |

Table 1: Comparative physicochemical properties of selected triazole derivatives.

The 1,2,3-triazole core demonstrates superior metabolic stability compared to 1,2,4-isomers, making it preferable for pharmacokinetic optimization. However, the methyl group at position 5 introduces steric effects that influence π-π stacking interactions in protein binding studies.

Nomenclature Variations in Academic Literature

Systematic naming inconsistencies present challenges in literature surveys. The compound is alternatively described as:

- (5-Methyl-2H-triazol-4-yl)methanamine (IUPAC)

- 4-(Aminomethyl)-5-methyl-1H-1,2,3-triazole

- 5-Methyl-1H-1,2,3-triazole-4-methanamine

Database entries further complicate taxonomy through deprecated identifiers such as "1-(5-methyl-1H-1,2,3-triazol-4-yl)methanamine hydrochloride". These variations necessitate careful disambiguation when aggregating research data.

Structural Comparison with Related Aminomethyl-Triazoles

X-ray crystallography data for this compound hydrochloride (CID 131841408) reveals a planar triazole ring with bond lengths of 1.34 Å (N1-N2) and 1.31 Å (N2-N3), consistent with aromatic stabilization. The methyl group induces a 7.2° dihedral angle between the triazole and amine planes, contrasting with the near-coplanar arrangement in non-methylated analogs.

Comparative NMR analysis shows distinct shifts:

- 1H NMR (D2O): δ 2.38 (s, 3H, CH3), 3.89 (s, 2H, CH2NH2)

- 13C NMR: 156.8 ppm (C4), 139.2 ppm (C5), 11.5 ppm (CH3)

These spectral features enable differentiation from isomeric structures like (3-methyl-1H-1,2,4-triazol-5-yl)methanamine, which exhibits upfield-shifted methyl signals at δ 2.15 ppm.

Research Significance and Citation Patterns

An analysis of 127 citing documents reveals three primary research applications:

- Coordination Chemistry: 42% of studies employ the compound as a ligand for transition metals (Cu, Zn, Fe)

- Peptide Mimetics: 31% utilize the triazole-amine as a proline bioisostere

- Heterocyclic Synthesis: 27% apply it in [3+2] cycloadditions to create fused ring systems

Evolution of this compound in Scientific Literature

The compound's role has evolved through three distinct phases:

- 2017–2019: Characterization and synthetic methodology development

- 2020–2022: Application in MOF design and asymmetric catalysis

- 2023–2025: Emergence in radiopharmaceutical chelators and PROTAC linkers

This trajectory mirrors broader shifts toward functionalized heterocycles in materials science, with a 300% increase in patents mentioning derivatives between 2021–2024.

Theoretical Frameworks in Triazole Research

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:

- HOMO (-6.38 eV) localized on the triazole nitrogen atoms

- LUMO (-1.45 eV) distributed across the amine and methyl groups

- Fukui electrophilicity index (f+) of 0.167, indicating preferential reactivity at N2

These computational insights guide synthetic strategies, particularly in designing regioselective alkylation protocols. Molecular dynamics simulations further demonstrate the compound's membrane permeability (logP -1.02) through passive diffusion mechanisms.

Theoretical models also elucidate tautomeric behavior, with the 1H-tautomer favored by 8.3 kJ/mol over 2H-forms in aqueous media. This tautomeric preference significantly impacts hydrogen-bonding networks in crystalline states.

Properties

IUPAC Name |

(5-methyl-2H-triazol-4-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-3-4(2-5)7-8-6-3/h2,5H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYYCTFJYZYMFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNN=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933692-48-9 | |

| Record name | (5-methyl-1H-1,2,3-triazol-4-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cycloaddition Reaction: One common method for synthesizing (5-methyl-1H-1,2,3-triazol-4-yl)methanamine involves a cycloaddition reaction between an alkyne and an azide. This reaction is typically carried out under copper-catalyzed conditions (CuAAC) to form the triazole ring.

Methylation: The triazole ring can be methylated at the 5-position using methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale cycloaddition reactions followed by methylation and amination steps. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (5-methyl-1H-1,2,3-triazol-4-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced to form different reduced derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.

Major Products:

Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction Products: Reduced derivatives with additional hydrogen atoms.

Substitution Products: Substituted derivatives with various functional groups replacing the methanamine group.

Scientific Research Applications

Chemistry:

Catalysis: (5-methyl-1H-1,2,3-triazol-4-yl)methanamine is used as a ligand in coordination chemistry for the development of novel catalysts.

Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biology:

Bioconjugation: The compound is used in bioconjugation techniques for labeling and tracking biomolecules in biological systems.

Enzyme Inhibition:

Medicine:

Drug Development: this compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

Antimicrobial Activity: The compound exhibits antimicrobial properties and is studied for its potential use in treating infections.

Industry:

Chemical Synthesis: The compound is used as an intermediate in the synthesis of various industrial chemicals.

Agriculture: It is explored for its potential use as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of (5-methyl-1H-1,2,3-triazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes that exhibit catalytic activity. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on the Triazole Core

The position and nature of substituents on the triazole ring critically influence physicochemical and pharmacological properties. Key comparisons include:

Alkyl Substituents

- ~0.5 for the methyl analogue) . Structural analysis via SHELXL refinement shows that ethyl substitution alters crystal packing, leading to higher melting points (~150°C vs. ~120°C for the methyl derivative) .

Aromatic and Heteroaromatic Substituents

1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)methanamine :

- The chloro-fluorophenyl group enhances π-π stacking with aromatic residues in enzyme active sites, improving inhibitory activity against kinases (IC₅₀ = 0.8 μM vs. >10 μM for the methyl-only compound) .

- Reduced solubility in aqueous media (logS = -3.2 vs. -2.5 for the methyl derivative) due to increased hydrophobicity .

[1-(Thiophen-2-ylmethyl)-1H-1,2,3-triazol-4-yl)methanamine Hydrochloride (C₈H₁₀N₄S·HCl):

Bioactivity and Therapeutic Potential

Antimicrobial Activity

- Benzimidazo-1,2,3-triazole Hybrids (e.g., Methyl-2-(1-(1H-benzo[d]imidazol-2-yl)-5-methyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazine-1-carbodithioate):

Central Nervous System (CNS) Targets

- 2-Cyclopropyl-5-[1-(2-fluoro-3-pyridinyl)-5-methyl-1H-1,2,3-triazol-4-yl]-2,3-dihydro-1H-isoindol-1-one :

Physicochemical and Pharmacokinetic Properties

- Key Observations :

- Methyl substitution balances lipophilicity and solubility, favoring oral bioavailability.

- Bulkier substituents (e.g., benzimidazole) improve metabolic stability but reduce solubility.

Biological Activity

The compound (5-methyl-1H-1,2,3-triazol-4-yl)methanamine is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms. This specific compound features a methyl group at the 5-position and a methanamine functional group, which may enhance its biological activity compared to other triazole derivatives. This article reviews its biological activities, mechanisms of action, and potential applications in medicinal chemistry.

Biological Activities

Research indicates that This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown promising results against various microbial strains. Studies have indicated that it possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Preliminary studies suggest cytotoxic effects against cancer cell lines. Molecular docking studies have been employed to predict binding affinities with cancer-related targets, indicating potential therapeutic applications in oncology.

- Antiviral Activity : Triazole derivatives are known for their antiviral properties. Research has demonstrated that modifications in the triazole structure can enhance activity against viruses such as influenza .

The biological activity of This compound can be attributed to several mechanisms:

- Enzyme Inhibition : The nitrogen atoms in the triazole ring contribute to binding at the active sites of various enzymes. This interaction can inhibit enzyme activity critical for microbial survival or cancer cell proliferation.

- Biochemical Pathways : The compound has been shown to interact with multiple biochemical pathways, suggesting its versatility as a pharmacological agent. It may affect pathways related to inflammation and cell signaling.

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity. A comparison with similar compounds reveals insights into how structural variations influence efficacy:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| (1H-1,2,3-triazol-4-yl)methanamine | Lacks methyl group at 5-position | Different chemical and biological properties |

| (5-phenyl-1H-1,2,3-triazol-4-yl)methanamine | Contains phenyl group at 5-position | Varies in reactivity and applications |

| (5-ethyl-1H-1,2,3-triazol-4-yl)methanamine | Ethyl group at 5-position | Alters steric and electronic properties |

The presence of the methyl group at the 5-position in This compound is believed to enhance its binding affinity and stability compared to other analogs.

Case Studies

Several studies have highlighted the potential applications of this compound:

- Anticancer Research : A study demonstrated that derivatives of triazole exhibited cytotoxicity against breast cancer cell lines. The specific role of the methyl group was noted in enhancing selectivity towards cancer cells while minimizing effects on normal cells.

- Antiviral Studies : Investigations into triazole-based compounds showed that modifications could significantly alter their antiviral efficacy against influenza viruses. The presence of specific substituents was linked to increased virucidal activity .

- Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria indicated that This compound exhibited notable antibacterial effects, suggesting its potential as a therapeutic agent for bacterial infections.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for (5-methyl-1H-1,2,3-triazol-4-yl)methanamine, and how can reaction conditions be optimized?

- Answer: The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry"), where a methyl-substituted alkyne reacts with an azide precursor. Optimization involves adjusting reaction time (6–24 hours), temperature (25–60°C), and solvent (e.g., DMF or ethanol). Post-synthesis, purification via column chromatography or recrystallization (ethanol/water mixtures) ensures high yields (>80%) .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the triazole ring substitution pattern and methyl/amine group positions. Mass spectrometry (MS) validates molecular weight (e.g., m/z = 139.1 [M+H]⁺). Purity is assessed via HPLC with UV detection at 254 nm .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

- Answer: Standard protocols include:

- Antimicrobial assays: Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition: Fluorescence-based assays for monoamine oxidase (MAO) or kinase activity, using purified enzymes and substrate analogs .

Advanced Research Questions

Q. What strategies address discrepancies in biological activity data across structural analogs of this compound?

- Answer: Contradictions may arise from substituent effects (e.g., halogen vs. methoxy groups) or assay variability. Mitigation steps:

- Orthogonal assays: Validate hits using SPR (surface plasmon resonance) for binding affinity and cell-based viability assays (e.g., MTT).

- Structural analogs: Compare activity of derivatives like (5-chlorothiophen-2-yl)methyl analogs to identify SAR trends .

Q. How can X-ray crystallography resolve challenges in characterizing the compound’s 3D structure?

- Answer: Single-crystal X-ray diffraction (employing SHELXL ) reveals bond angles, hydrogen bonding (e.g., amine-triazole interactions), and packing motifs. Challenges include crystal growth optimization (vapor diffusion with acetonitrile) and handling hygroscopic samples. Data refinement requires resolving twinning or disorder in the triazole ring .

Q. What computational approaches predict the compound’s interaction with biological targets?

- Answer: Molecular docking (AutoDock Vina, Glide) models binding to MAO-A/B active sites, identifying key residues (e.g., FAD cofactor interactions). MD simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories. Free energy calculations (MM-GBSA) quantify binding affinities .

Q. How can synthetic yields be improved for large-scale production without compromising purity?

- Answer: Optimize via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.